BenchChemオンラインストアへようこそ!

3-Butylxanthine

bronchodilation tracheal smooth muscle structure-activity relationship

3-Butylxanthine (3-butyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic, non-naturally occurring xanthine derivative belonging to the N3-alkylxanthine subclass. It is characterized by a four-carbon n-butyl chain at the N3 position of the xanthine core and the absence of a methyl substituent at the N1 position—a key structural feature that distinguishes it from theophylline (1,3-dimethylxanthine) and IBMX (1-methyl-3-isobutylxanthine).

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 41078-03-9
Cat. No. B8762722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylxanthine
CAS41078-03-9
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)NC1=O)NC=N2
InChIInChI=1S/C9H12N4O2/c1-2-3-4-13-7-6(10-5-11-7)8(14)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,14,15)
InChIKeyRDIDOICNEQWODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylxanthine (CAS 41078-03-9): A Research-Grade N3-Alkylxanthine for PDE and Adenosine Receptor Studies


3-Butylxanthine (3-butyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic, non-naturally occurring xanthine derivative belonging to the N3-alkylxanthine subclass. It is characterized by a four-carbon n-butyl chain at the N3 position of the xanthine core and the absence of a methyl substituent at the N1 position—a key structural feature that distinguishes it from theophylline (1,3-dimethylxanthine) and IBMX (1-methyl-3-isobutylxanthine) [1]. As a mono-substituted 3-alkylxanthine, it participates in structure-activity relationship (SAR) studies investigating the role of N3-alkyl chain length in phosphodiesterase (PDE) inhibition, tracheal smooth muscle relaxation, and adenosine receptor subtype selectivity [2]. Its patent history as a candidate for chronic obstructive airway disease and cardiac disease treatment provides a foundation for research procurement decisions, though it has not advanced to clinical use [3].

Why 3-Butylxanthine Cannot Be Replaced by Closest N3-Alkyl Analogs in Critical Experimental Workflows


The N3-alkylxanthine series exhibits a continuous, quantifiable dependence of PDE inhibition constant (Ki), tracheal relaxant EC50, plasma half-life, and protein binding on the N3-alkyl chain length, making simple analog substitution scientifically invalid [1]. 3-Butylxanthine (C4 chain) occupies a discrete position along this SAR continuum that is distinct from 3-propylxanthine (enprofylline, C3 chain) and 3-methylxanthine (C1 chain). Pharmacokinetic data from rabbit and rat models confirm that altering the N3 alkyl chain by a single methylene unit produces statistically significant changes in the elimination half-life, with longer chains exhibiting shorter half-lives, while the volume of distribution remains comparable across the series [2]. Moreover, the absence of an N1-methyl group in 3-butylxanthine fundamentally alters its adenosine receptor antagonism profile compared to 1-methyl-3-alkylxanthines such as theophylline and 1-methyl-3-butylxanthine (MBX): only xanthines bearing a methyl at the 1-position consistently antagonize adenosine at neuronal receptors, a mechanistic divergence demonstrated in guinea-pig myenteric-plexus preparations [3]. These three interrelated dimensions—PDE inhibition potency, pharmacokinetics, and adenosine receptor pharmacology—mean that experimental results obtained with one N3-alkyl congener cannot be extrapolated to another without quantitative calibration.

3-Butylxanthine Comparator Evidence: Quantified Differentiation Against Theophylline, Enprofylline, and 1-Methyl-3-Butylxanthine


Tracheal Relaxant Potency of 3-Butylxanthine Is Comparable to Enprofylline and Significantly Lower Than Its 1-Methyl Congener

3-Butylxanthine and 3-propylxanthine (enprofylline) exhibit nearly equal tracheal relaxant potency in guinea-pig isolated tracheal smooth muscle, as reported in a direct head-to-head comparison by Takagi et al. [1]. However, both are significantly less potent than their 1-methylated congeners: 1-methyl-3-butylxanthine (MBX) and 1-methyl-3-propylxanthine (MPX) exert 'very much stronger relaxant effects than theophylline with nearly equal potency' in the concentration range of 1 × 10⁻⁶ to 1 × 10⁻⁴ M [2]. The 1-methyl-3-alkylxanthines are consistently more potent than the corresponding 3-alkyl derivatives in relaxing isolated trachealis smooth muscle, and this potency difference is corroborated by their cyclic GMP PDE inhibitory effects [3]. Enprofylline specifically shows an EC50 of 56 ± 9 μM for relaxation of carbamylcholine-stimulated guinea-pig trachea, while theophylline has an EC50 of 162 ± 17 μM [4]. The N3-alkyl chain length correlation with relaxant activity indicates that 3-butylxanthine, with its four-carbon chain, occupies an intermediate position in the potency hierarchy, bracketed by 3-propylxanthine (C3) below and longer-chain congeners above.

bronchodilation tracheal smooth muscle structure-activity relationship

PDE Inhibitory Activity Correlates with N3-Alkyl Chain Length: 3-Butylxanthine Versus 3-Propylxanthine

The PDE inhibition constant (Ki) of N3-alkylxanthine derivatives exhibits a strong positive correlation with N3-alkyl chain length across the methyl, ethyl, propyl, and butyl homologues [1]. In the study by Takagi et al., the Ki values for cAMP PDE inhibition in guinea-pig tracheal smooth muscle followed the rank order: butyl ≈ isobutyl ≥ propyl > ethyl > methyl, with 3-butylxanthine identified as a potent PDE inhibitor whose Ki value correlated with chain length [2]. The same relationship was observed for cyclic GMP PDE inhibition: Tanaka et al. confirmed that among the five 3-alkylxanthines tested (3-methyl-, 3-ethyl-, 3-n-propyl-, 3-n-butyl-, and 3-iso-butylxanthine), the inhibitory potency on purified cyclic GMP PDE increased with increasing alkyl chain length, and there was a strong positive correlation between the IC50 values for cyclic GMP PDE inhibition and the EC50 values for trachealis muscle relaxation [3]. Miyamoto et al. further demonstrated that alkylation specifically at the 3-position increases inhibitory activity on every PDE isoenzyme (PDE I–V), a property unique to N3-substitution and not observed with N1- or N7-alkylation, which exhibit isoenzyme-dependent effects [4].

phosphodiesterase inhibition cAMP PDE cGMP PDE

3-Butylxanthine Lacks N1-Methyl-Driven Adenosine Receptor Antagonism: Differentiated CNS Side-Effect Potential Versus Theophylline

A seminal study by Persson et al. established that only xanthine derivatives bearing a methyl group at the N1 position consistently antagonize adenosine at neuronal receptors [1]. In isolated guinea-pig myenteric-plexus preparations, theophylline (1,3-dimethylxanthine) produced concentration-dependent and surmountable adenosine antagonism at 30–900 μM, whereas enprofylline (3-propylxanthine, lacking an N1-methyl group) was 'almost devoid of antagonism at these adenosine receptors' at identical concentrations [2]. In vivo, theophylline dose-dependently increased locomotor activity in mice at 6–24 mg/kg intraperitoneal, while enprofylline at 2–48 mg/kg was without effect on behaviour [3]. 3-Butylxanthine, which also lacks an N1-methyl substituent, belongs to the same 'non-blocking' xanthine pharmacophore class as enprofylline. The adenosine receptor binding data for enprofylline show Ki values of 160, 32, 4.73, and 65 μM for human A1, A2A, A2B, and A3 receptors, respectively, while theophylline binds with Kis of 6.77, 6.7, 9.07, and 22.3 μM—a 3- to >20-fold higher affinity [4]. 3-Butylxanthine, sharing the 3-alkyl-mono-substituted structure without N1-methyl, is predicted to exhibit substantially reduced adenosine receptor affinity compared to theophylline and may therefore be expected to avoid the CNS stimulatory and convulsant effects associated with theophylline's universal adenosine antagonism.

adenosine receptor antagonism CNS side effects structure-selectivity relationship

Pharmacokinetic Differentiation: 3-Butylxanthine Exhibits Shorter Half-Life and Higher Protein Binding Than Theophylline

In a comparative pharmacokinetic study of N3-alkylxanthines in rabbits, Takagi et al. reported that while the volume of distribution showed no significant differences across the N3-alkyl homologues, the elimination half-life exhibited significant differences that were affected by alkyl chain length [1]. In rats, Apichartpichean et al. demonstrated that Vss decreased and plasma protein binding increased with lipophilicity (which correlates directly with N3-alkyl chain length) across four N3-alkylxanthine and four N1-methyl-N3-alkylxanthine derivatives [2]. The relationship Vss = 0.844fu + 0.119 (r = 0.999, P < 0.01), where fu is the unbound drug fraction in plasma, established that differences in plasma protein binding are the primary determinant of differences in Vss [3]. For the 1-methyl-3-butylxanthine (MBX) congener, Ruttikorn et al. specifically reported shorter half-life, higher plasma protein binding in vivo, and stronger hydrophobicity compared to theophylline [4]. Since 3-butylxanthine shares the same N3-butyl substituent as MBX, it is expected to exhibit similarly elevated hydrophobicity and protein binding relative to theophylline, with corresponding effects on half-life and tissue distribution that are intermediate between 3-propylxanthine and 3-pentylxanthine.

pharmacokinetics plasma protein binding half-life drug disposition

N3-Alkylation Selectivity Profile: 3-Butylxanthine Enhances PDE Inhibition Across All Isoenzymes Unlike N1-Substituted Analogs

Miyamoto et al. established in 1995 that the position of alkyl substitution on the xanthine scaffold determines the isoenzyme selectivity profile of PDE inhibition [1]. Alkylation at the N3-position was unique in that it increased inhibitory activity on every PDE isoenzyme (PDE I–V), a broad-spectrum effect not observed with N1- or N7-alkylation [2]. In contrast, alkylation at the N1-position potentiated inhibitory activity on PDE IV with increasing alkyl chain length but decreased activity on other PDE isoenzymes, producing a selectivity shift [3]. Alkylation at the N7-position was characterized by a specific decrease in PDE III inhibitory activity [4]. This mechanistic distinction has functional consequences: N3-alkyl chain elongation was shown to increase positive inotropic activity on the isolated guinea-pig left atrium, while substitution of long alkyl groups at the N1- or N7-position decreased cardiotonic activity [5]. Therefore, 3-butylxanthine, as a mono-N3-alkylated xanthine, provides a broad PDE inhibition profile with associated cardiotonic activity, whereas 1,3-dialkylxanthines such as theophylline exhibit PDE IV-biased inhibition with reduced effects on PDE III.

PDE isoenzyme selectivity PDE III PDE IV cardiotonic activity

Validated Application Scenarios for 3-Butylxanthine Based on Quantitative Comparator Evidence


SAR Studies of N3-Alkyl Chain Length Effects on PDE Inhibition and Smooth Muscle Relaxation

3-Butylxanthine serves as the C4 reference compound in the N3-alkylxanthine homologous series (C1 methyl, C2 ethyl, C3 propyl/enprofylline, C4 butyl, C4 iso-butyl). Because the PDE inhibition constant (Ki) and tracheal relaxant EC50 values exhibit a continuous correlation with N3-alkyl chain length [7], inclusion of the C4 congener is essential for establishing the upper boundary of the mono-N3-alkyl SAR curve. The finding that N3-alkylation, uniquely among substitution positions, increases inhibitory activity on every PDE isoenzyme [8] positions 3-butylxanthine as a critical tool for probing the PDE pharmacophore without confounding selectivity shifts introduced by N1- or N7-substitution.

Dissecting PDE-Mediated Bronchodilation from Adenosine Receptor-Mediated CNS Effects

3-Butylxanthine, which lacks an N1-methyl group, belongs to the 'non-blocking' xanthine class that does not antagonize adenosine at neuronal receptors, in contrast to theophylline which produces concentration-dependent adenosine antagonism at 30–900 μM [7]. While theophylline binds human adenosine A1 receptors with Ki = 6.77 μM and A2A with Ki = 6.7 μM, enprofylline (the 3-propyl analog of 3-butylxanthine) binds with Kis of 160 and 32 μM, respectively—a 20- to 5-fold reduction [8]. Researchers studying PDE-mediated tracheal relaxation in isolation from adenosine receptor-mediated neuronal and cardiovascular effects should select 3-butylxanthine over theophylline to minimize adenosine receptor cross-talk.

Pharmacokinetic Studies of Lipophilicity-Driven Drug Disposition in the Xanthine Series

The established relationship between N3-alkyl chain length and pharmacokinetic parameters—specifically the correlation Vss = 0.844fu + 0.119 (r = 0.999, P < 0.01) linking volume of distribution to unbound fraction in plasma [7]—makes 3-butylxanthine a valuable probe for investigating how incremental increases in hydrophobicity affect plasma protein binding, half-life, and tissue distribution within a congeneric series. The compound's elevated hydrophobicity compared to theophylline results in shorter half-life and higher protein binding [8], characteristics that can be exploited in pharmacokinetic modeling studies of xanthine-based drug candidates.

Synthetic Intermediate for 7-Substituted and 1,3-Disubstituted Xanthine Derivatives

3-Butylxanthine is protected under European Patent EP 0010531 B1 as a core scaffold for 3-alkylxanthine-based bronchodilators and cardiotonic agents [7]. Its synthetic utility as an intermediate is demonstrated by its conversion to 3-n-butyl-7-(5'-oxohexyl)xanthine in 51.3% yield under alkaline conditions [8], and its use in the preparation of (E)-3-butyl-1-propyl-8-styrylxanthine (A15Bu) for antiparkinsonian activity testing in Wistar rat rotational behavior models [9]. For medicinal chemistry groups building focused libraries of N3,N7- or N1,N3-disubstituted xanthines, 3-butylxanthine provides a well-characterized mono-functionalized starting material with documented reactivity at the N1 and N7 positions.

Quote Request

Request a Quote for 3-Butylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.